2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining triazole and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps, typically starting with the construction of the triazole rings. One efficient method involves the use of continuous-flow conditions to construct the triazole ring in a metal-free process . This method is atom-economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the continuous-flow synthesis process. This method’s efficiency and safety make it suitable for large-scale production, ensuring high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole rings or the naphthyridine core.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The triazole rings and naphthyridine core can bind to specific sites, modulating the activity of these targets. This binding can affect various pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride: This compound shares the triazole ring but lacks the naphthyridine core.
4-aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones: These compounds have a similar triazole structure but differ in their functional groups and overall structure.
Properties
Molecular Formula |
C16H11N9O2 |
---|---|
Molecular Weight |
361.32 g/mol |
IUPAC Name |
8-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C16H11N9O2/c1-9-19-16(22-21-9)24-4-2-12-10(14(24)26)6-11-13(20-12)3-5-25(15(11)27)23-7-17-18-8-23/h2-8H,1H3,(H,19,21,22) |
InChI Key |
JJZJZTRRPSDYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N5C=NN=C5 |
Origin of Product |
United States |
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